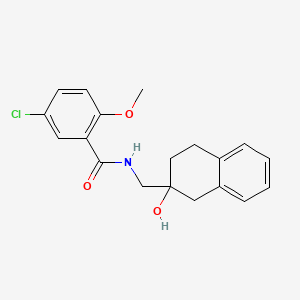

5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide

描述

属性

IUPAC Name |

5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-24-17-7-6-15(20)10-16(17)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRQNGUFAMJAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted benzamides.

科学研究应用

Antimicrobial Properties

Research indicates that compounds similar to 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide exhibit promising antimicrobial activity. A study involving a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated effectiveness against various bacterial and fungal strains, with some compounds showing activity comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests potential for further exploration in treating infections.

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Research has shown that derivatives containing the naphthalene moiety can exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. For instance, certain synthesized compounds induced apoptosis in cancer cells, indicating their potential as chemotherapeutic agents . The mechanism of action appears to involve disrupting cellular processes and promoting cell death in a dose-dependent manner.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the benzamide structure can significantly influence biological activity. For example, variations in substituents on the aromatic rings can enhance lipophilicity and improve interaction with biological targets . This information is vital for guiding future synthetic efforts aimed at developing more potent derivatives.

Case Study: Antimicrobial Screening

In a comprehensive study published in 2011, a series of 5-chloro derivatives were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that certain compounds not only inhibited growth but also demonstrated selective toxicity towards pathogenic strains compared to non-pathogenic ones .

Case Study: Anticancer Research

A notable case involved the evaluation of naphthalene-containing compounds for their anticancer properties. Researchers found that specific derivatives could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

作用机制

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a biological system or an industrial process.

相似化合物的比较

4-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide

5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide (isomer)

5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methoxybenzamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its hydroxy and methoxy groups contribute to its solubility and biological activity, making it distinct from other similar compounds.

生物活性

5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18ClN O3

- Molecular Weight : 305.77 g/mol

- CAS Number : 376592-58-4

Structural Features

The compound features a chloro substituent on the benzamide moiety and a hydroxy-tetrahydronaphthalene group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes linked to disease pathways.

- Receptor Modulation : They may interact with various receptors, affecting downstream signaling pathways.

- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that related tetrahydronaphthalene derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest that this compound may have similar effects .

- Neuroprotective Effects : Research has indicated that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. They appear to reduce inflammation and oxidative damage in neuronal cells .

- Antimicrobial Activity : Preliminary studies have shown that certain derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application in infectious diseases .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine. Activation of the carboxylic acid using coupling agents like HATU or EDCl/HOBt under inert conditions (N₂ atmosphere) ensures efficient amide bond formation. Critical intermediates, such as the hydroxyl-protected tetrahydronaphthalene derivative, should be purified via column chromatography and characterized using ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential. The hydroxyl proton can be identified via deuterium exchange experiments. X-ray crystallography, when feasible, provides definitive structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Use cell viability assays (e.g., MTT) for anticancer potential, disk diffusion assays for antimicrobial activity, and enzyme inhibition assays (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the substitution of the chloro group to enhance bioactivity while minimizing side reactions?

- Methodology : Screen nucleophiles (e.g., amines, thiols) under varying conditions (DMF/DCM, 25–60°C). Use catalytic bases (e.g., K₂CO₃) and monitor reactions via TLC. Computational modeling (e.g., DFT) predicts reactivity trends. Post-reaction purification via preparative HPLC ensures isolation of desired derivatives .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Methodology : Conduct metabolite profiling using LC-MS/MS to identify active metabolites. Compare in vitro activity with ex vivo tissue assays. Use pharmacokinetic studies (e.g., plasma half-life) to correlate bioavailability with efficacy. Adjust dosing regimens or modify functional groups to improve stability .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodology : Perform QSAR studies to correlate logP, polar surface area, and bioavailability. Molecular dynamics simulations predict blood-brain barrier penetration. Docking studies (e.g., AutoDock Vina) identify key interactions with target proteins, guiding structural modifications for enhanced binding affinity .

Q. What advanced techniques address low yields in the final amidation step?

- Methodology : Optimize stoichiometry (1.2–1.5 eq amine), use high-boiling solvents (e.g., DMF), and employ microwave-assisted synthesis to reduce reaction time. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions. Monitor progress via in situ IR spectroscopy .

Data Interpretation & Stability

Q. How should researchers handle batch-to-batch variability in biological assay results?

- Methodology : Standardize compound purity (>95% by HPLC) and storage conditions (-20°C under N₂). Use internal standards in assays (e.g., fluorescent probes) to normalize data. Perform statistical analysis (e.g., ANOVA) to identify outliers and validate findings across multiple cell lines .

Q. What protocols ensure long-term stability of this compound under laboratory conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis. Store lyophilized samples in amber vials under argon. For solutions, use DMSO aliquots (avoid freeze-thaw cycles) and confirm stability via UV-Vis spectroscopy over 30 days .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。